1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole
CAS No.: 1207176-03-1
Cat. No.: VC11685103
Molecular Formula: C7H9N3O4
Molecular Weight: 199.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207176-03-1 |
|---|---|
| Molecular Formula | C7H9N3O4 |
| Molecular Weight | 199.16 g/mol |
| IUPAC Name | 1-(1,3-dioxolan-2-ylmethyl)-4-nitropyrazole |
| Standard InChI | InChI=1S/C7H9N3O4/c11-10(12)6-3-8-9(4-6)5-7-13-1-2-14-7/h3-4,7H,1-2,5H2 |
| Standard InChI Key | QDFTUNRCZSUESP-UHFFFAOYSA-N |
| SMILES | C1COC(O1)CN2C=C(C=N2)[N+](=O)[O-] |
| Canonical SMILES | C1COC(O1)CN2C=C(C=N2)[N+](=O)[O-] |
Introduction
1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole is an organic compound featuring a pyrazole ring substituted with a nitro group and a 1,3-dioxolan-2-ylmethyl group. This compound is of interest due to its unique chemical structure and potential applications in organic synthesis and pharmaceutical research.
Synthesis and Applications
1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole can be synthesized through various organic reactions involving pyrazole derivatives. The compound's nitro group and dioxolane moiety make it a versatile intermediate for further chemical transformations. It may be used in the synthesis of pharmaceuticals or as a building block in organic chemistry research.
Safety and Handling
Given the lack of detailed safety data sheets (SDS) for this specific compound, general precautions for handling organic compounds should be followed. This includes wearing protective clothing, gloves, and working in a well-ventilated area. The compound's predicted pKa suggests it may be acidic in nature, necessitating careful handling to avoid exposure to skin or eyes.
Suppliers and Availability
1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole is available from various chemical suppliers globally, including those based in China and Hungary . Purchasing from reputable suppliers ensures the quality and purity of the compound for research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume